REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[N:12]#[C:13]Br>C(OCC)C>[NH:1]([C:2]1[CH:3]=[C:4]([C:8]([F:9])([F:10])[F:11])[CH:5]=[CH:6][CH:7]=1)[C:13]#[N:12]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)C(F)(F)F
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Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 40 h
|
Duration
|
40 h
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of petroleum ether and dichloromethane as eluent (1:1)
|
Type
|
CUSTOM
|
Details
|
The product was isolated as the free base
|
Name
|
|
Type
|
|
Smiles
|
N(C#N)C=1C=C(C=CC1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |